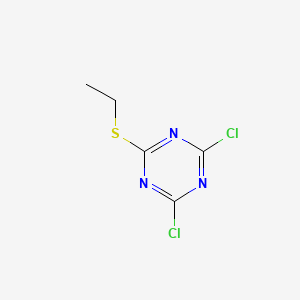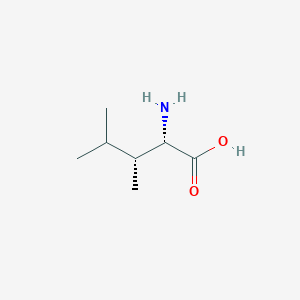
(2S,3R)-2-amino-3,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-amino-3,4-dimethylpentanoic acid: 3,4-dimethylnorvaline , is an α-amino acid with the following chemical structure:
H2NC(CH3)(CH3)CH(CH3)COOH
It is a non-proteinogenic amino acid, meaning it is not commonly found in proteins. Instead, it serves as a building block for synthetic peptides and pharmaceutical compounds.
Métodos De Preparación
Synthetic Routes::
Chemical Synthesis: One common synthetic route involves the alkylation of valine or norvaline with methyl iodide or methyl bromide.
Enzymatic Synthesis: Enzymes such as alanine racemase can convert L-norvaline to (2S,3R)-2-amino-3,4-dimethylpentanoic acid.
Industrial Production:: Industrial-scale production methods are limited due to its non-proteinogenic nature. research continues to explore efficient and scalable routes.
Análisis De Reacciones Químicas
(2S,3R)-2-amino-3,4-dimethylpentanoic acid: can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acylation) are used.
Major Products: The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Peptide Synthesis: Used as a building block in peptide chemistry.
Drug Development: Investigated for potential pharmaceutical applications.
Chiral Ligands: Used in asymmetric synthesis due to its chiral center.
Metabolic Studies: Studied in metabolic pathways and enzyme kinetics.
Mecanismo De Acción
The exact mechanism of action for (2S,3R)-2-amino-3,4-dimethylpentanoic acid varies based on its context. It may act as a substrate, modulator, or inhibitor in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds: Other non-proteinogenic amino acids like norvaline, valine, and leucine.
Uniqueness: Its unique structure lies in the presence of two methyl groups on the side chain.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6+/m1/s1 |
Clave InChI |
VFEDCKXLINRKLV-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)N)C(C)C |
SMILES canónico |
CC(C)C(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)


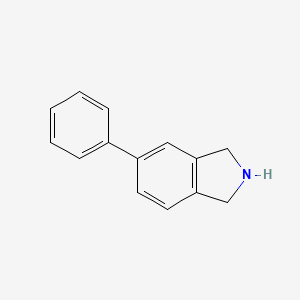
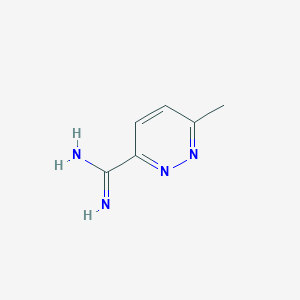
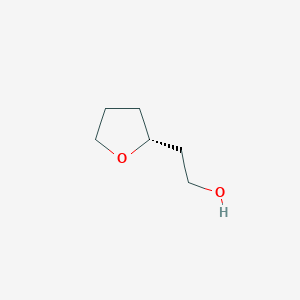
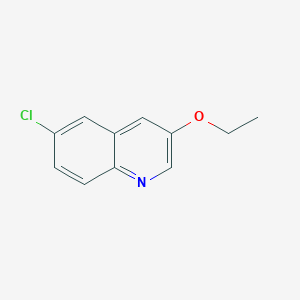
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
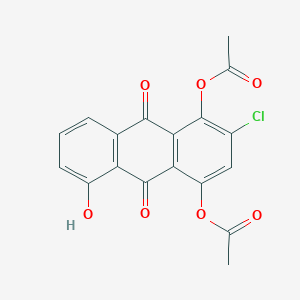

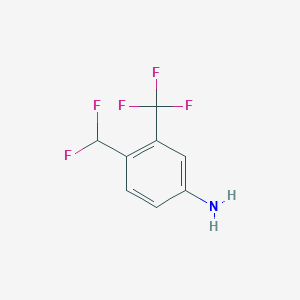
![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)

